molecular formula C41H60O3 B8417409 2,6-Bis((2-hydroxy-5-methyl-3-nonylphenyl)methyl)-4-methylphenol CAS No. 17201-15-9

2,6-Bis((2-hydroxy-5-methyl-3-nonylphenyl)methyl)-4-methylphenol

Cat. No. B8417409
CAS RN: 17201-15-9
M. Wt: 600.9 g/mol
InChI Key: VLBZQNHLWMFCEI-UHFFFAOYSA-N
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Patent
US05108634

Procedure details

A lubricating oil composition comprising, as essential components, (A) 100 parts by weight of a base oil having a kinematic viscosity at 40° C. of 5 to 500 cSt, a pour point of -30° C. or lower, a cloud point of -20° C. or lower and a viscosity index of 70 or more, and (B) 0.01 to 5 parts by weight of at least one alkyl group-substituted phenol compound having a melting point of 20° C. or lower selected from the group consisting of 2,2'-methylenebis(4-methyl-6-nonylphenol); 2,6-bis(2-hydroxy-3-nonyl-5-methylbenzyl)p-cresol; and p-nonylphenol in which the nonyl group is formed by removing a hydrogen from propylene trimer.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:19]1[CH:24]=[C:23](C)[CH:22]=[C:21](CCCCCCCCC)[C:20]=1O)[C:2]1C=C(C)C=[C:4]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCC)[C:3]=1O.[OH:36]C1C(CCCCCCCCC)=CC(C)=CC=1CC1C(O)=C(CC2C=C(C)C=C(CCCCCCCCC)C=2O)C=C(C)C=1>>[CH2:1]([C:19]1[CH:24]=[CH:23][C:22]([OH:36])=[CH:21][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
70
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)C)CCCCCCCCC)O)C1=C(C(=CC(=C1)C)CCCCCCCCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(CC2=CC(=CC(=C2O)CC2=C(C(=CC(=C2)C)CCCCCCCCC)O)C)C=C(C=C1CCCCCCCCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
a pour point of -30° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.